Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate
Description
Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused pyrrolo-pyrazole core linked to a piperidine ring. The hydroxyl variant is hypothesized to exhibit distinct physicochemical properties, such as increased polarity due to hydrogen bonding capacity, which may influence solubility and reactivity. Its molecular formula is inferred to be C₁₅H₂₂N₃O₃ (vs. C₁₅H₂₁N₃O₃ for the oxo analog), with a molecular weight of approximately 292.36 g/mol (vs. 291.35 g/mol for the oxo compound) .
Properties
Molecular Formula |
C15H23N3O3 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C15H23N3O3/c1-14(2,3)21-13(20)17-8-5-15(6-9-17)10-12(19)18-11(15)4-7-16-18/h4,7,12,19H,5-6,8-10H2,1-3H3 |
InChI Key |
XBLABVOTZAMGLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(N3C2=CC=N3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolo[1,2-b]pyrazole core, followed by the introduction of the spiro and piperidine moieties. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The hydroxyl-containing compound is most directly comparable to its oxo analog (CAS: 2413983-01-2). Key differences include:
- Hydroxyl vs.
- Stability : The oxo analog is stable at room temperature but sensitive to light and heat, while the hydroxyl variant may exhibit reduced thermal stability due to possible dehydration reactions .
Data Tables
Table 1: Comparative Analysis of Structurally Related Compounds
Research Findings and Implications
- Hydroxyl vs. Oxo Groups : The hydroxyl derivative’s polarity may enhance aqueous solubility, critical for drug delivery, while the oxo analog’s electrophilicity supports diverse chemical modifications .
- Synthetic Efficiency : High-purity yields in (79%) suggest optimized protocols for complex heterocycles, contrasting with the lower efficiency of classical methods (, %) .
Biological Activity
Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex spirocyclic structure that contributes to its unique pharmacological properties. Its molecular formula is , with a molecular weight of approximately 288.34 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its absorption and distribution in biological systems.
Research indicates that this compound acts as a modulator of the sphingosine-1-phosphate (S1P) signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation, migration, and survival. The compound's interaction with S1P receptors may lead to significant therapeutic effects in conditions such as cancer and autoimmune diseases.
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-cancer properties | Inhibits tumor growth in various cancer cell lines through apoptosis induction. |
| Neuroprotective effects | Exhibits protective effects against neuronal cell death in models of neurodegeneration. |
| Anti-inflammatory effects | Reduces pro-inflammatory cytokine production in immune cells. |
| Modulation of S1P signaling | Alters S1P receptor activity, influencing lymphocyte trafficking and immune responses. |
Case Studies and Research Findings
- Anti-Cancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .
- Neuroprotection : In an experimental model of Alzheimer's disease, the compound was shown to reduce amyloid-beta-induced neurotoxicity in cultured neurons. This effect was attributed to its ability to modulate oxidative stress and enhance mitochondrial function .
- Immunomodulation : Research published in Frontiers in Immunology highlighted the compound's ability to downregulate inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages, suggesting potential applications in treating autoimmune disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
